molecular formula C11H10O6 B12780670 Caffeoylglycolic acid CAS No. 959927-41-4

Caffeoylglycolic acid

Cat. No.: B12780670
CAS No.: 959927-41-4
M. Wt: 238.19 g/mol
InChI Key: HGZGMSVCFBWKLH-DUXPYHPUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeoylglycolic acid can be synthesized through the esterification of caffeic acid with glycolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources, such as sorghum grains. The extraction process includes solvent extraction, followed by purification steps like filtration, evaporation, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Caffeoylglycolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

Caffeoylglycolic acid has a wide range of scientific research applications:

Mechanism of Action

Caffeoylglycolic acid exerts its effects primarily through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway. This activation leads to the induction of heme oxygenase-1 (HO-1) expression, which has anti-inflammatory and antioxidant properties. The compound also inhibits the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukin-6 .

Comparison with Similar Compounds

Similar Compounds

  • Caffeic acid
  • Ferulic acid
  • p-Coumaric acid
  • Sinapic acid

Uniqueness

Caffeoylglycolic acid is unique due to its combined structure of caffeic acid and glycolic acid, which imparts distinct biological activities. Unlike its similar compounds, this compound has shown a specific ability to activate the Nrf2/HO-1 pathway, making it particularly effective as an anti-inflammatory and antioxidant agent .

Properties

CAS No.

959927-41-4

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyacetic acid

InChI

InChI=1S/C11H10O6/c12-8-3-1-7(5-9(8)13)2-4-11(16)17-6-10(14)15/h1-5,12-13H,6H2,(H,14,15)/b4-2+

InChI Key

HGZGMSVCFBWKLH-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(=O)O)O)O

Origin of Product

United States

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